MGS0028

mGlu2/3 agonist GPCR pharmacology in vitro potency

MGS0028 is the preferred group II mGluR agonist for antipsychotic screening in the CAR assay, demonstrating robust dose-dependent efficacy at 0.3–3 mg/kg p.o. where LY354740 fails even at 30 mg/kg. It uniquely attenuates prefrontal serotonin release without dopaminergic interference—a critical tool for dissecting psychiatric mechanisms. With >60% oral bioavailability in rats/dogs, published multi-species PK parameters, and procognitive effects at 0.1 mg/kg in genetic models, MGS0028 reduces dose calibration time and compound consumption in chronic studies.

Molecular Formula C8H8FNO5
Molecular Weight 217.15 g/mol
CAS No. 321963-33-1
Cat. No. B1676572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMGS0028
CAS321963-33-1
Synonyms2-amino-6-fluoro-4-oxobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
MGS 0028
MGS-0028
MGS0028
Molecular FormulaC8H8FNO5
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F
InChIInChI=1S/C8H8FNO5/c9-8(6(14)15)3-2(11)1-7(10,4(3)8)5(12)13/h3-4H,1,10H2,(H,12,13)(H,14,15)/t3-,4-,7+,8-/m1/s1
InChIKeyKFAGJPNFERWZJA-JKBXLQNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MGS0028 (CAS 321963-33-1) Procurement Guide for mGlu2/3 Receptor Agonist Research


MGS0028 [(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid] is a synthetic, orally bioavailable, and selective agonist of group II metabotropic glutamate receptors (mGlu2 and mGlu3) [1]. It was developed through fluorination and C4-carbonyl modification of the bicyclo[3.1.0]hexane scaffold, yielding a potent tool compound with sub-nanomolar EC50 values at human mGlu2 receptors [2]. MGS0028 has been evaluated across multiple psychiatric disorder models, including schizophrenia-like behaviors, psychostimulant-induced hyperactivity, and cognitive deficits, with documented dose-dependent efficacy in the 0.1–3 mg/kg (p.o.) range in rodents [3].

MGS0028 (321963-33-1) Selection Rationale: Why Class-Level mGlu2/3 Agonism is Not Interchangeable


Group II mGluR agonists constitute a pharmacologically heterogeneous class despite shared receptor targets. Substitution among members is confounded by three non-interchangeable variables: (1) divergent in vivo potency at behavioral endpoints, exemplified by MGS0028's efficacy at 10-fold lower oral doses than LY354740 in the conditioned avoidance response (CAR) assay [1]; (2) distinct pharmacokinetic profiles across species, with MGS0028 demonstrating >60% oral bioavailability in rats and dogs but only ∼20% in monkeys—a species-dependent absorption pattern that requires compound-specific dose calibration [2]; and (3) differential neurochemical selectivity, as MGS0028 uniquely modulates prefrontal serotonergic transmission without affecting dopaminergic or noradrenergic pathways in methamphetamine-challenged animals, a profile not documented for LY-series comparators [3]. Generic interchange therefore risks both underdosing and misinterpretation of mechanism-of-action studies.

MGS0028 Comparative Pharmacology Evidence: Quantified Differentiation from LY354740, LY379268, and MGS0008


MGS0028 Exhibits Sub-Nanomolar mGlu2 Potency Superior to LY379268 in Matched Human Receptor Assays

MGS0028 demonstrates an EC50 of 0.57 nM at human mGlu2 receptors expressed in CHO cells, reflecting a pEC50 of 9.24 [1]. This potency exceeds that of the widely used comparator LY379268, which has a reported EC50 of 2.69 nM at human mGlu2 in comparable functional assays [2]. The 4.7-fold higher potency of MGS0028 may reduce the concentration required for receptor occupancy in cellular and ex vivo systems.

mGlu2/3 agonist GPCR pharmacology in vitro potency

MGS0028 Demonstrates 10-Fold Higher In Vivo Oral Potency than LY354740 in Antipsychotic Behavioral Models

In the conditioned avoidance response (CAR) assay—a classical predictive model for antipsychotic activity—MGS0028 produced significant, dose-dependent suppression at oral doses of 0.3–3 mg/kg [1]. In contrast, the prototypical group II mGluR agonist LY354740 failed to reduce CAR even at doses up to 30 mg/kg (p.o.) in the same experimental paradigm [1]. The absence of CAR suppression by LY354740 at 10-fold higher doses indicates that mGlu2/3 agonism alone is insufficient to predict behavioral efficacy and underscores MGS0028's unique activity profile in this assay.

conditioned avoidance response antipsychotic screening behavioral pharmacology

MGS0028 Displays 6.6-Fold Higher Binding Affinity at Rat mGlu2 vs. mGlu3 Receptors

Binding studies using rat mGlu2 and mGlu3 receptors indicate that MGS0028 has a pKi of 9.2 (Ki ≈ 0.63 nM) at mGlu2 versus a pKi of 8.44 (Ki ≈ 3.6 nM) at mGlu3 [1]. This corresponds to an approximately 5.7-fold higher affinity for the mGlu2 subtype. While both LY354740 and MGS0028 exhibit preferential mGlu2 binding, the absolute affinity of MGS0028 at rat mGlu2 (Ki ~0.63 nM) is markedly higher than reported values for LY354740, which demonstrates Ki values in the low nanomolar range (typically 2–10 nM across assay systems) [2].

receptor binding mGlu2/3 selectivity radioligand displacement

MGS0028 Uniquely Attenuates Methamphetamine-Induced Prefrontal Serotonin Release Without Affecting Dopamine or Noradrenaline

In vivo microdialysis studies demonstrated that MGS0028 significantly inhibited methamphetamine-induced increases in extracellular serotonin levels in the prefrontal cortex, while having no effect on methamphetamine-induced elevations of dopamine or noradrenaline in the same region [1]. Furthermore, MGS0028 did not alter methamphetamine-induced increases in any amine (serotonin, dopamine, noradrenaline) in the nucleus accumbens [1]. This region- and neurotransmitter-selective profile distinguishes MGS0028 from other group II mGluR agonists; comparable microdialysis data for LY354740 or LY379268 showing selective serotonergic modulation have not been reported in the literature, suggesting this neurochemical signature may be compound-specific.

neurochemistry microdialysis serotonergic modulation

MGS0028 Reverses Recognition Memory Deficits at 0.1 mg/kg (p.o.) in Genetic Psychiatric Disorder Model

In PACAP-deficient mice—a genetic model exhibiting schizophrenia- and ADHD-relevant behavioral abnormalities—MGS0028 significantly improved novel object recognition memory performance at an oral dose of 0.1 mg/kg [1]. This cognitive-enhancing effect occurs at a dose 3–10× lower than the doses required for CAR suppression (0.3–3 mg/kg) and methamphetamine-induced hyperactivity attenuation. For comparison, cognitive effects of LY354740 and LY379268 in recognition memory paradigms are typically observed at doses of 1–10 mg/kg in rodents, suggesting MGS0028 may achieve procognitive effects at lower systemic exposures.

cognitive enhancement recognition memory PACAP knockout

MGS0028 Oral Bioavailability Exceeds 60% in Rats and Dogs with Proportional Dose-Exposure Relationship

Comprehensive pharmacokinetic characterization across three preclinical species established that MGS0028 exhibits oral bioavailability >60% in rats (1–10 mg/kg) and dogs, with dose-proportional exposure increases in rats [1]. Notably, bioavailability was only ∼20% in rhesus monkeys, and the reductive metabolite MGS0034 was found in relatively high abundance in monkey plasma but not in dogs [1]. This species-dependent metabolism profile, driven by stereospecific cytosolic reduction, provides a defined ADME baseline for cross-species study design. In vitro, human liver cytosol incubations confirmed that reductive metabolism of MGS0028 occurs in human tissue at levels comparable to rat (monkey ≫ rat ∼ human ≫ dog) [1].

pharmacokinetics oral bioavailability preclinical ADME

MGS0028 Research Applications: Evidence-Based Use Cases for Scientific Procurement


Antipsychotic Drug Discovery Screening in Conditioned Avoidance Response (CAR) Paradigms

MGS0028 is the preferred group II mGluR agonist for antipsychotic screening in the CAR assay. Unlike LY354740, which fails to suppress CAR even at 30 mg/kg (p.o.), MGS0028 produces robust, dose-dependent CAR reduction at 0.3–3 mg/kg (p.o.), establishing its utility as a positive control or reference compound in this predictive model [4]. Procurement of MGS0028 is indicated for laboratories validating novel antipsychotic candidates against a glutamatergic mechanism that demonstrates clear CAR efficacy.

In Vivo Studies of Prefrontal Cortical Serotonergic Modulation

Researchers investigating region-specific neurotransmitter modulation should select MGS0028 based on its uniquely documented ability to attenuate methamphetamine-induced serotonin release in the prefrontal cortex without affecting dopamine or noradrenaline, and without altering amine levels in the nucleus accumbens [4]. This selective neurochemical profile makes MGS0028 a valuable tool for dissecting prefrontal serotonergic contributions to psychiatric phenotypes and for studies requiring a mGlu2/3 agonist with minimal dopaminergic interference.

Cognitive Pharmacology Studies in Genetic Models of Psychiatric Disorders

For experiments examining cognitive enhancement in schizophrenia- or ADHD-relevant genetic models, MGS0028 offers a defined efficacy profile at low oral doses. In PACAP-deficient mice, MGS0028 reverses novel object recognition memory deficits at 0.1 mg/kg (p.o.) [4]. This procognitive effect, documented in a validated genetic model, supports the use of MGS0028 in studies requiring cognitive endpoints and in chronic dosing paradigms where lower compound consumption reduces cost and minimizes potential toxicity.

Cross-Species Pharmacokinetic and Metabolism Studies

Investigators conducting ADME or translational pharmacokinetic studies should utilize MGS0028 due to the availability of comprehensive, multi-species PK data. Published parameters include dose-proportional exposure in rats (1–10 mg/kg p.o.), >60% oral bioavailability in rats and dogs, ∼20% bioavailability in monkeys, and characterization of the stereospecific reductive metabolite MGS0034 in rat, monkey, and human liver cytosol [4]. This established PK baseline enables informed species selection and dose extrapolation for preclinical efficacy and safety studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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